![molecular formula C27H29N5O2S2 B12154153 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154153.png)
2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H29N5O2S2 and its molecular weight is 519.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C26H27N5O2S2 and a molecular weight of approximately 519.68 g/mol, this compound features a unique structural framework that includes a pyrido[1,2-a]pyrimidinone core, thiazolidine moiety, and an ethylpiperazine substituent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps include:
- Formation of the Thiazolidine Ring : Utilizing appropriate thioketones and amines under controlled conditions.
- Pyrido-Pyrimidinone Core Assembly : Employing cyclization reactions to form the bicyclic structure.
- Functionalization : Modifying the ethylpiperazine group to enhance biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Thiazolidinone derivatives, including those similar to the target compound, have shown considerable potential as anticancer agents. The thiazolidine scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : Compounds with thiazolidinone structures have been reported to inhibit key enzymes involved in tumor growth and metastasis.
- Cytotoxicity : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines.
For instance, recent research highlighted the anticancer properties of thiazolidinone derivatives by demonstrating their effectiveness against various cancer cell lines, showcasing their potential as multi-target enzyme inhibitors .
Anticonvulsant Activity
The ethylpiperazine moiety is associated with anticonvulsant properties. Similar compounds have been tested for their efficacy in seizure models, showing promising results in reducing seizure frequency and severity . The structure of the target compound suggests it may also exhibit similar anticonvulsant effects.
Other Pharmacological Activities
Beyond anticancer and anticonvulsant activities, compounds with similar structural features have been investigated for various other pharmacological effects:
- Antimicrobial Properties : Some thiazolidinone derivatives have demonstrated antibacterial and antifungal activities.
- Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Importance of the Thiazolidine Moiety : Modifications to this part of the molecule can significantly alter its biological efficacy.
- Role of Ethylpiperazine : Variations in the piperazine substituent can influence central nervous system (CNS) effects and overall pharmacodynamics.
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-methylpiperazinyl)-7-methyl-pyrido[1,2-a]pyrimidin | Contains a methyl group instead of ethyl | Potentially similar CNS effects |
4-Oxo-thiazolidine derivatives | Lacks the pyrido-pyrimidinone core | Known for antimicrobial properties |
Pyrido-pyrimidinones | Similar bicyclic structure but different functional groups | Varied anticancer activities |
Case Studies
Several studies have focused on compounds related to the target molecule:
- Anticancer Efficacy : A study evaluated thiazolidinone derivatives against breast cancer cell lines, revealing significant cytotoxic effects attributed to their ability to induce apoptosis .
- Anticonvulsant Screening : Another investigation assessed similar piperazine-containing compounds using maximal electroshock (MES) tests, confirming their effectiveness in reducing seizure activity .
Properties
Molecular Formula |
C27H29N5O2S2 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-2-29-15-17-30(18-16-29)24-21(25(33)31-13-7-6-12-23(31)28-24)19-22-26(34)32(27(35)36-22)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,19H,2,8,11,14-18H2,1H3/b22-19- |
InChI Key |
WBJCBWOVXHOKIJ-QOCHGBHMSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
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